2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1327208-28-5
VCID: VC6654006
InChI: InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-1-2-5-10(9)19-11(23)8-22-13(24)21-7-3-6-18-12(21)20-22/h1-7H,8H2,(H,19,23)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CC=NC3=N2
Molecular Formula: C14H10F3N5O2
Molecular Weight: 337.262

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 1327208-28-5

Cat. No.: VC6654006

Molecular Formula: C14H10F3N5O2

Molecular Weight: 337.262

* For research use only. Not for human or veterinary use.

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide - 1327208-28-5

Specification

CAS No. 1327208-28-5
Molecular Formula C14H10F3N5O2
Molecular Weight 337.262
IUPAC Name 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-1-2-5-10(9)19-11(23)8-22-13(24)21-7-3-6-18-12(21)20-22/h1-7H,8H2,(H,19,23)
Standard InChI Key HEYQHHCZSAVRKY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CC=NC3=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(3-oxo- triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, delineates a fused triazolo-pyrimidinone system linked via an acetamide bridge to a 2-(trifluoromethyl)phenyl group . The triazolo[4,3-a]pyrimidinone core comprises a seven-membered bicyclic system integrating a triazole and pyrimidinone moiety, which confers rigidity and potential for diverse non-covalent interactions.

Key Structural Attributes:

  • Triazolo[4,3-a]pyrimidinone Core: The fusion of a 1,2,4-triazole ring with a pyrimidin-2-one system creates a planar, aromatic scaffold conducive to π-π stacking and hydrogen bonding .

  • 2-(Trifluoromethyl)phenyl Substituent: The electron-withdrawing trifluoromethyl group at the phenyl ring’s ortho position enhances lipophilicity and may influence binding to hydrophobic protein pockets .

  • Acetamide Linker: The methylene spacer between the heterocycle and aryl group balances conformational flexibility and steric constraints.

Molecular Formula and Weight

The compound’s molecular formula is C₁₄H₁₀F₃N₅O₂, yielding a calculated molecular weight of 345.26 g/mol . This aligns with typical small-molecule drug candidates, facilitating permeability across biological membranes.

Synthesis and Manufacturing Considerations

While synthetic routes remain undisclosed in publicly available literature, retrosynthetic analysis suggests plausible strategies:

  • Heterocycle Formation: Cyclocondensation of a substituted pyrimidinone precursor with a triazole-generating reagent (e.g., hydrazine derivatives) under acidic or basic conditions.

  • Acetamide Coupling: Amidation of a carboxylic acid intermediate with 2-(trifluoromethyl)aniline using coupling agents like HATU or EDC.

Challenges in synthesis likely involve regioselective formation of the triazolo[4,3-a]pyrimidinone system and minimizing racemization during amide bond formation. Industrial-scale production would require optimization for yield, purity, and cost-efficiency, though specific details are absent in current sources .

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is reported as soluble in dimethyl sulfoxide (DMSO), a polar aprotic solvent, suggesting moderate hydrophilicity . Aqueous solubility is likely limited due to the trifluoromethyl group’s hydrophobicity.

  • Storage Conditions: Stability is maintained at -20°C, indicating sensitivity to thermal degradation or hydrolysis .

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) are unavailable, predicted features include:

  • ¹H NMR: Distinct resonances for the pyrimidinone NH (~δ 10–12 ppm), aromatic protons (~δ 7–8 ppm), and trifluoromethyl group (as a singlet).

  • MS (ESI+): A molecular ion peak at m/z 346.26 [M+H]⁺.

Future Research Directions

  • Biological Screening: Prioritize assays against kinase panels and cancer cell lines.

  • ADME Studies: Evaluate pharmacokinetic parameters like bioavailability and half-life.

  • Structural Optimization: Explore substituent effects on potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator